3,4-Dihydroxy-5-nitrobenzaldehyde

Overview

Description

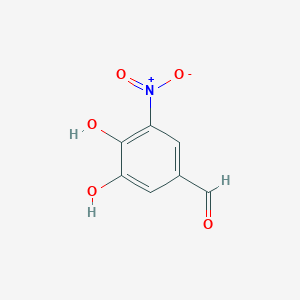

3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a synthetic derivative of protocatechuic aldehyde (3,4-dihydroxybenzaldehyde), characterized by a catechol moiety (3,4-dihydroxy groups), an aldehyde (-CHO) group, and a nitro (-NO₂) substituent at the C-5 position of the benzene ring . DHNB has emerged as a potent xanthine oxidase (XO) inhibitor with an IC₅₀ of 3 μM, comparable to the clinical drug allopurinol (IC₅₀ ~1.8 μM) . XO inhibition reduces uric acid production, making DHNB a promising therapeutic candidate for hyperuricemia and gout . Additionally, DHNB exhibits direct antioxidant activity, scavenging reactive oxygen species (ROS) such as DPPH, hypochlorous acid (HOCl), and peroxynitrite (ONOO⁻) . In vivo studies demonstrate its efficacy in lowering serum uric acid levels in hyperuricemic mice without significant toxicity, even at high doses (500 mg/kg) .

Preparation Methods

Historical Context and Initial Synthetic Approaches

Early Demethylation Using Hydrobromic Acid

The earliest documented method for synthesizing 3,4-dihydroxy-5-nitrobenzaldehyde involved refluxing 4-hydroxy-3-methoxy-5-nitrobenzaldehyde in concentrated hydrobromic acid . While this approach achieved demethylation, it suffered from severe drawbacks:

-

Corrosion and Safety Issues : Hydrobromic acid’s corrosive nature necessitated specialized equipment, increasing production costs .

-

By-Product Formation : The reaction generated 2-bromo-3,4-dihydroxy-5-nitrobenzaldehyde and dark-colored decomposition products, complicating purification .

-

Toxic Emissions : Methyl bromide, a hazardous gas, was released during the reaction, posing environmental and safety risks .

These limitations rendered the method unsuitable for industrial-scale production, prompting the development of alternative strategies.

Modern Nucleophilic Demethylation Strategies

Lithium Thiolate-Mediated Demethylation

A breakthrough emerged with the use of lithium thiolates in aprotic polar solvents, which circumvented the pitfalls of hydrobromic acid . The reaction mechanism involves nucleophilic attack by the thiolate anion on the methoxy group, facilitated by lithium bases such as lithium hydroxide:

Reaction Scheme :

Optimized Reaction Conditions

-

Solvent : 1-Methyl-2-pyrrolidinone (NMP), N,N-dimethylformamide (DMF), or N,N-dimethylacetamide (DMA) .

-

Atmosphere : Inert nitrogen to prevent disulfide formation .

Example Procedure (Patent Example 1) :

-

Reactants : 20 g 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, 5.4 g LiOH, 12 mL thiophenol, 40 mL NMP.

-

Conditions : 130°C for 2 hours under nitrogen.

-

Workup : Quenching with water/heptane/HCl, filtration, and drying.

-

Yield : 88.9% (16.52 g), m.p. 135–137°C.

Industrial Advantages

-

Reagent Recyclability : NMP and thiophenol can be recovered and reused .

-

Safety : Eliminates toxic gas emissions and corrosive reagents .

-

Scalability : Demonstrated in batches up to 150 g with yields exceeding 95% .

Zinc Chloride-Mediated Dealkylation of Ethoxy Precursors

Discovery and Mechanistic Insights

Surprisingly, 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde undergoes efficient dealkylation using aqueous zinc chloride and hydrochloric acid, despite the lower reactivity of ethoxy groups compared to methoxy . This method is ineffective for methoxy-substituted precursors, highlighting its unique substrate specificity .

Reaction Scheme :

Key Parameters

-

Reactants : 20 g 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde, 60 g ZnCl₂, 15 mL 37% HCl.

-

Conditions : 90°C for 17 hours.

-

Workup : Dilution with water, cooling, filtration, and toluene recrystallization.

-

Yield : 95.1% (16.5 g crude).

Limitations and Applications

-

Cost Considerations : High zinc chloride usage (3:1 mass ratio to substrate) may hinder large-scale adoption .

Synthesis of Key Precursors

Preparation of 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde

The starting material for lithium thiolate demethylation is synthesized via nitration of 4-hydroxy-3-methoxybenzaldehyde :

-

Reactants : 20 g 4-hydroxy-3-methoxybenzaldehyde, 10.5 mL 65% HNO₃ in acetic acid.

-

Conditions : 283–298 K, 1 hour.

-

Yield : 78.3% (20.28 g).

Spectroscopic Data :

Comparative Analysis of Methods

Table 1: Method Comparison

Chemical Reactions Analysis

Types of Reactions: : Body Protection Compound 157 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, bioavailability, and therapeutic efficacy .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like dithiothreitol, and substitution reagents such as alkyl halides. The reaction conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired modifications .

Major Products: : The major products formed from these reactions include modified peptides with enhanced stability and bioavailability. These modifications can improve the therapeutic potential of Body Protection Compound 157 by increasing its resistance to enzymatic degradation and enhancing its ability to target specific tissues .

Scientific Research Applications

Biochemical Properties

3,4-Dihydroxy-5-nitrobenzaldehyde is recognized for its ability to inhibit the enzyme xanthine oxidase (XO), which plays a crucial role in the metabolism of purines and the production of uric acid. Elevated levels of uric acid can lead to conditions such as gout and hyperuricemia. Research indicates that DHNB exhibits potent mixed-type inhibition of XO activity, with an IC50 value of approximately 3 μM. This inhibition is time-dependent and shows an additive effect when combined with allopurinol, a standard treatment for gout .

Pharmaceutical Synthesis

DHNB serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the production of entacapone, a medication used in the treatment of Parkinson's disease. The synthesis methods for producing DHNB have evolved over time, focusing on improving yield and purity while minimizing environmental impact.

Gout and Hyperuricemia Treatment

Due to its potent inhibitory effects on xanthine oxidase, DHNB is being investigated as a potential therapeutic agent for treating hyperuricemia and gout. In animal studies, DHNB effectively reduced serum uric acid levels without significant side effects when administered at high doses . This positions DHNB as a candidate for further clinical development.

Antioxidant Properties

The antioxidant capabilities of DHNB suggest additional therapeutic applications beyond gout treatment. Its ability to scavenge free radicals may be beneficial in managing oxidative stress-related conditions, although more research is needed to fully elucidate these effects.

Case Studies and Research Findings

Several studies have documented the effects of this compound on hyperuricemia:

Mechanism of Action

Body Protection Compound 157 exerts its effects through several mechanisms, including its interactions with growth factors, modulation of inflammatory processes, and promotion of tissue repair and regeneration. The peptide enhances the expression of growth factors such as fibroblast growth factor and vascular endothelial growth factor, which play crucial roles in tissue repair and regeneration . Additionally, Body Protection Compound 157 modulates inflammatory processes by reducing the production of pro-inflammatory cytokines and promoting the release of anti-inflammatory mediators . These actions contribute to its ability to promote healing and reduce inflammation in various tissues .

Comparison with Similar Compounds

Structural Analogs of DHNB

DHNB’s activity is highly structure-dependent. Key analogs include:

- Nitro Group Position : Moving the nitro group from C-5 (DHNB) to C-6 (DH6NB) reduces XO inhibition by disrupting electrostatic interactions with the enzyme’s molybdenum (Mo) center .

- Aldehyde vs. Carboxylic Acid : Compounds with -COOH (e.g., 3,4-dihydroxy-5-nitrobenzoic acid) or -CH₂OH groups lose inhibitory activity, highlighting the necessity of the aldehyde moiety .

Clinical XO Inhibitors

- Mechanistic Differences: DHNB and febuxostat exhibit mixed-type inhibition (binding both active and allosteric sites), whereas allopurinol is competitive. DHNB’s slow oxidation to carboxylic acid by XO allows reversible inhibition, unlike allopurinol’s irreversible binding .

Antioxidant Activity Comparison

| Compound | DPPH Scavenging (%) | HOCl Scavenging (%) | ONOO⁻ Scavenging (%) |

|---|---|---|---|

| DHNB | 85 ± 3 | 92 ± 4 | 78 ± 5 |

| Allopurinol | 10 ± 2 | 15 ± 3 | 5 ± 1 |

| Vitamin C | 95 ± 2 | N/A | N/A |

Entacapone (COMT Inhibitor)

Though structurally similar (catechol and -CHO groups), entacapone lacks XO inhibitory activity. This highlights the critical role of DHNB’s nitro group in targeting XO over catechol-O-methyltransferase (COMT) .

Structure-Activity Relationship (SAR) Insights

Essential Groups: Aldehyde (-CHO): Directly interacts with XO’s Mo center via nucleophilic attack . Catechol (3,4-OH): Stabilizes binding through hydrogen bonding with XO’s active site residues . Nitro (-NO₂) at C-5: Enhances electrophilicity and electrostatic interactions with XO .

Modifications Reducing Activity: Replacing -NO₂ with -OH (THB-CHO) or shifting it to C-6 (DH6NB). Reducing -CHO to -CH₂OH or oxidizing to -COOH .

Biological Activity

3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a compound that has garnered significant attention in the field of pharmacology due to its potent biological activities, particularly as an inhibitor of xanthine oxidase (XO). This article explores the biological activity of DHNB, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Xanthine Oxidase Inhibition

Xanthine oxidase is an enzyme involved in purine metabolism, responsible for the production of uric acid. Elevated levels of uric acid can lead to hyperuricemia, which is associated with gout and cardiovascular diseases. Inhibiting XO is a therapeutic strategy to manage these conditions. DHNB has been identified as a potent XO inhibitor, with an IC₅₀ value of approximately 3 μM, indicating its effectiveness in reducing uric acid levels in biological systems .

The mechanism by which DHNB inhibits xanthine oxidase involves several key interactions:

- Mixed-Type Inhibition : DHNB displays mixed-type inhibition of XO activity, meaning it can inhibit the enzyme regardless of substrate concentration. This characteristic makes it a promising candidate for therapeutic use .

- Structure-Activity Relationship : The structure of DHNB is critical for its inhibitory activity. The presence of the aldehyde and catechol moieties, along with the nitro group at position C-5, are essential for its interaction with the enzyme .

- Direct Scavenging Activity : In addition to inhibiting XO, DHNB has demonstrated antioxidant properties by scavenging reactive oxygen species (ROS) such as DPPH and ONOO⁻ .

Research Findings and Case Studies

Several studies have evaluated the efficacy and safety profile of DHNB in various models:

- In Vivo Studies : In experiments involving allantoxanamide-induced hyperuricemic mice, DHNB significantly reduced serum uric acid levels without noticeable side effects at high doses (500 mg/kg). In contrast, allopurinol-treated mice exhibited high mortality rates .

- Kinetic Studies : Kinetic analyses revealed that DHNB decreases the maximum rate (Vmax) of uric acid formation while increasing the Michaelis constant (Km), indicating its effective inhibition of XO activity under physiological conditions .

- Toxicity Assessment : Toxicological evaluations showed that DHNB did not produce adverse effects even at elevated doses, suggesting a favorable safety profile compared to existing XO inhibitors like allopurinol .

Comparative Analysis with Other Compounds

| Compound | IC₅₀ (μM) | Type of Inhibition | Notable Effects |

|---|---|---|---|

| This compound | 3 | Mixed-type | Reduces uric acid levels; antioxidant |

| Allopurinol | 10 | Competitive | Standard treatment for gout |

| Febuxostat | 0.02 | Non-purine | More potent but higher cost |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of DHNB relevant to experimental design?

DHNB is a nitro-substituted benzaldehyde derivative with the molecular formula C₇H₅NO₅ (MW: 183.12 g/mol). It exists as a pale yellow to dark green crystalline solid with a melting point of 145–149°C and high solubility in water and methanol . These properties dictate storage conditions (under inert gas to prevent oxidation) and solvent selection for in vitro assays. For kinetic studies, note that DHNB’s stability varies with pH: acidic conditions enhance its binding to xanthine oxidase (XO), while alkaline conditions promote oxidation to 3,4-dihydroxy-5-nitrobenzoic acid .

Q. How is DHNB synthesized, and what purity standards are critical for biological studies?

DHNB is synthesized via nitration and hydroxylation of benzaldehyde derivatives, with methods often involving aluminum halide catalysts or regioselective nitration . High purity (≥97%) is essential to avoid interference in enzymatic assays. Confirm purity via HPLC or NMR, and store under inert atmospheres to prevent degradation .

Q. What safety protocols should be followed when handling DHNB?

DHNB is harmful if swallowed (H302) and causes skin/eye irritation (H315, H319). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Q. What is the evidence for DHNB’s antioxidant activity?

DHNB directly scavenges reactive oxygen species (ROS), including HOCl (IC₅₀: ~5 μM), ONOO⁻ (IC₅₀: ~3 μM), and DPPH radicals (IC₅₀: ~10 μM), but not superoxide (O₂⁻•). Assays should use validated methods: UV-vis spectroscopy for DPPH, competition kinetics for HOCl/ONOO⁻ .

Advanced Research Questions

Q. How does DHNB inhibit xanthine oxidase (XO), and how does its mechanism differ from allopurinol?

DHNB acts as a mixed-type XO inhibitor (Ki: ~3 μM), binding both the free enzyme and enzyme-substrate complex, unlike allopurinol (a competitive inhibitor). Its aldehyde group undergoes slow oxidation to a carboxylic acid, forming a reversible complex with the XO molybdenum center. This pH-dependent interaction is stronger under acidic conditions (e.g., pH 6.8) . Kinetic assays should include pre-incubation (1–5 minutes) with XO to capture time-dependent inhibition .

Q. How can structural-activity relationships (SAR) guide the optimization of DHNB analogs?

SAR studies reveal that the aldehyde (-CHO) and catechol (3,4-dihydroxy) groups are essential for XO inhibition, while the nitro group at C-5 enhances binding affinity. Derivatives with -COOH or -CH₂OH substitutions lose activity. Computational docking (e.g., QM/MM simulations) can predict interactions with XO’s active site, particularly Glu802 and Arg880 .

Q. What experimental models validate DHNB’s efficacy in hyperuricemia?

In vivo efficacy is tested using allantoxanamide-induced hyperuricemic mice. Oral DHNB (50–100 mg/kg) reduces serum urate by 40–60% within 2 hours, sustained for 4 hours. Monitor urate via enzymatic kits (e.g., uricase-PAP method) and compare with allopurinol (10 mg/kg). Note that DHNB shows lower toxicity (no mortality at 500 mg/kg vs. 42% mortality with allopurinol) .

Q. How do reducing agents (e.g., GSH, DTT) affect DHNB’s XO inhibition?

Reducing agents like glutathione (GSH) and dithiothreitol (DTT) can diminish DHNB’s inhibition by competing for binding at XO’s redox-sensitive sites. Pre-treat XO with 20 mM GSH/DTT for 15 minutes before adding DHNB to assess reversibility. This is critical for studies in cellular environments with high redox potential .

Q. What methodological challenges arise when interpreting DHNB’s dual role as an XO inhibitor and ROS scavenger?

DHNB’s antioxidant activity may confound XO inhibition assays. To isolate effects, use ROS-specific probes (e.g., Amplex Red for H₂O₂) in parallel with urate production assays. Control experiments with catalase or SOD can clarify contributions from ROS scavenging .

Q. How should researchers address contradictions in DHNB’s reported IC₅₀ values across studies?

Variability in IC₅₀ (e.g., 3 μM vs. 6.6 μM) arises from differences in assay conditions (pH, pre-incubation time, XO source). Standardize protocols: use 20 nM XO, 50 μM xanthine, pH 7.4 buffer, and 3-minute pre-incubation. Report kinetic parameters (Km, Vmax) to enable cross-study comparisons .

Properties

IUPAC Name |

3,4-dihydroxy-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-3-4-1-5(8(12)13)7(11)6(10)2-4/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFJODMCHICIAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151345 | |

| Record name | 3,4-Dihydroxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116313-85-0 | |

| Record name | 3,4-Dihydroxy-5-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116313-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxy-5-nitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116313850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydroxy-5-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzaldehyde, 3,4-dihydroxy-5-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIHYDROXY-5-NITROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34J6743XV2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.